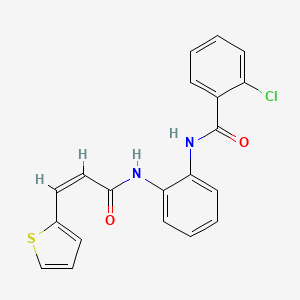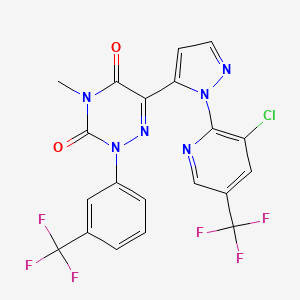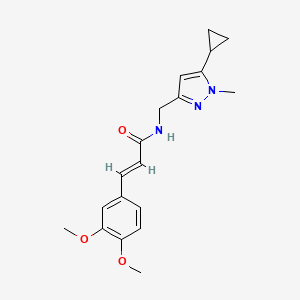![molecular formula C22H19N3O3S B2555322 3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898455-55-5](/img/structure/B2555322.png)
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is a chemical compound. It’s a derivative of quinazolinone, a group of nitrogen-containing heterocyclic compounds that are prominent medicinal and pharmaceutical scaffolds . They show a wide range of biological activities, including antibacterial, antifungal, antitumor, antidiabetic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves green chemistry methods . For instance, a related compound was synthesized mechanochemically using a choline chloride-based deep eutectic solvent as a catalyst . The synthesis took 20 minutes, and the new compound was characterized using different spectral methods .Molecular Structure Analysis
The molecular structure of “3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” can be elucidated using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Chemical Reactions Analysis
Quinazolinones have been found to undergo various chemical reactions. Mechanochemical reactions can be performed solvent-free and at low temperatures due to the combination of mechanical and chemical phenomena . Reaction times are usually reduced, while the post-synthetic procedures are minimal, making the overall process faster and cleaner .Applications De Recherche Scientifique
Mitochondrial Dysfunction and Neurodegeneration
Research on complex I inhibitors, similar in structure or function to the specified compound, shows significant implications for understanding neurodegenerative diseases like Parkinson's disease. Studies have highlighted the role of these inhibitors in inducing neuro-degeneration through mitochondrial dysfunction, offering a pathway to explore therapeutic interventions and understand disease mechanisms (Kotake & Ohta, 2003).
Gastroprotective Properties
Compounds with structural similarities to the specified molecule have been investigated for their gastroprotective properties, demonstrating potential as therapeutic agents against ulcer diseases. These properties stem from their ability to enhance mucosal responses and improve the physicochemical characteristics of the mucus gel, thus protecting gastric mucosa (Slomiany et al., 1997).
Scintillation Properties
In the realm of material sciences, studies on polymethyl methacrylate-based plastic scintillators, incorporating various luminescent dyes, present an avenue for enhancing the efficiency and stability of these materials for applications in radiation detection and optical devices (Salimgareeva & Kolesov, 2005).
Antimicrobial and Plant Defence Metabolites
Research on benzoxazinoids, which share structural motifs with the specified compound, highlights their role in plant defense against biological threats and their potential as antimicrobial scaffolds. This points to possibilities for developing new antimicrobial agents based on these natural compounds (De Bruijn et al., 2018).
Environmental Remediation
The degradation of environmental pollutants using advanced oxidation processes (AOPs) is another area of interest. Studies focusing on the degradation pathways, by-products, and biotoxicity of pollutants provide insights into improving AOPs for environmental remediation efforts (Qutob et al., 2022).
Redox Mediators in Organic Pollutant Treatment
The application of redox mediators to enhance the efficiency of oxidoreductive enzymes in treating organic pollutants presents innovative strategies for wastewater treatment. This research underscores the importance of catalytic approaches in addressing the recalcitrant nature of certain pollutants (Husain & Husain, 2007).
Propriétés
IUPAC Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-15-6-5-7-19(14-15)29(27,28)24-17-10-12-18(13-11-17)25-16(2)23-21-9-4-3-8-20(21)22(25)26/h3-14,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYLRKSILRDNNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2555239.png)
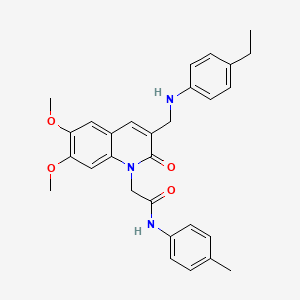
![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3-bromophenyl)methanone](/img/structure/B2555241.png)
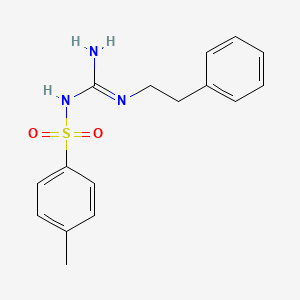
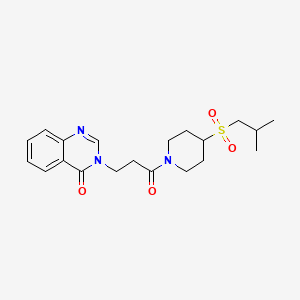
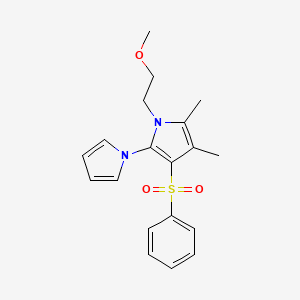
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B2555248.png)
![2-Methyl-2-[5-(trifluoromethyl)thiophen-2-yl]propanoic acid](/img/structure/B2555251.png)
![Methyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2555255.png)
![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)
![(E)-4-[2-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]ethylamino]-4-oxobut-2-enoic acid](/img/structure/B2555257.png)
